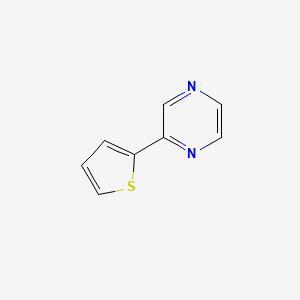

2-(Thiophen-2-yl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDYLIJOOZNIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482416 | |

| Record name | thienyl pyrazinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-72-8 | |

| Record name | thienyl pyrazinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Thiophen-2-yl)pyrazine chemical structure and properties

[1]

Executive Summary

This compound (CAS: 56421-72-8) is a conjugated heterocyclic compound comprising a pyrazine ring linked at the C2 position to a thiophene ring. As a biaryl system , it serves as a critical bioisostere in drug design, offering a distinct electronic profile and metabolic stability compared to biphenyl or phenyl-pyridine analogs. Its planar, electron-deficient pyrazine ring coupled with the electron-rich thiophene moiety creates a "push-pull" electronic system, making it valuable in the development of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.

Chemical Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 56421-72-8 |

| Molecular Formula | C₈H₆N₂S |

| Molecular Weight | 162.21 g/mol |

| SMILES | c1cc(s1)c2cnccn2 |

| Structural Class | Heterocyclic Biaryl; Thienylpyrazine |

Electronic Structure

The molecule features a

-

Pyrazine Ring: Two nitrogen atoms at positions 1 and 4 induce significant electron deficiency, lowering the LUMO energy.

-

Thiophene Ring: Sulfur lone pairs participate in aromaticity, increasing electron density and raising the HOMO energy.

-

Dipole Moment: The opposing electronic natures of the rings create a permanent dipole moment, influencing solubility and binding affinity in biological targets.

Physicochemical Properties

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Standard state at STP |

| Melting Point | 108 °C | TCI Chemicals SDS data [1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in Water | Lipophilic nature (LogP ~2.1 est.)[1] |

| Appearance | Off-white to light yellow/orange | Typical of conjugated heterocycles |

| Stability | Stable under normal conditions; Light sensitive | Store in dark, cool place |

Synthesis & Manufacturing

The industry-standard method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed pathway ensures regiospecificity and high yields.

Protocol: Palladium-Catalyzed Cross-Coupling[3][4][5]

Reagents:

-

Substrate: 2-Chloropyrazine (1.0 eq)

-

Coupling Partner: 2-Thiopheneboronic acid (1.1 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a reaction vessel (Schlenk flask or microwave vial) with Nitrogen or Argon to remove oxygen, which degrades the Pd(0) catalyst.

-

Dissolution: Dissolve 2-chloropyrazine and 2-thiopheneboronic acid in the degassed solvent system (DME/Water).

-

Catalyst Addition: Add Na₂CO₃ base followed by the Pd(PPh₃)₄ catalyst under a counter-flow of inert gas.

-

Reflux: Heat the mixture to 80–100 °C for 12–24 hours (or 140 °C for 30 min in a microwave reactor).

-

Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Reaction Mechanism (Suzuki Cycle)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyrazine and thiopheneboronic acid.

Spectroscopic Characterization

Researchers should validate the structure using the following expected spectral signals:

-

¹H NMR (400 MHz, CDCl₃):

-

Pyrazine Protons: Three distinct signals in the downfield region (~8.3 – 9.0 ppm) due to the electron-deficient ring.

-

H-3 (singlet-like, adjacent to N and ring junction): ~9.0 ppm.

-

H-5, H-6 (doublets/multiplets): ~8.4 – 8.6 ppm.

-

-

Thiophene Protons: Three signals in the aromatic region (~7.1 – 7.7 ppm).

-

H-3' (doublet, adjacent to linkage): ~7.6 ppm.

-

H-5' (doublet, adjacent to S): ~7.4 ppm.

-

H-4' (triplet/multiplet): ~7.1 ppm.

-

-

-

MS (EI/ESI):

-

Molecular Ion (M+): m/z 162.0 (100%).

-

Fragment Ions: Loss of HCN or CS fragments is common in high-energy EI spectra.

-

Applications & Utility

A. Medicinal Chemistry (Bioisosterism)

The 2-thienylpyrazine scaffold is a classic bioisostere for biphenyl or phenyl-pyridine systems.

-

Kinase Inhibitors: The nitrogen atoms in the pyrazine ring serve as hydrogen bond acceptors for hinge-binding in kinase active sites (e.g., ATP-competitive inhibitors).

-

Metabolic Stability: Replacing a phenyl ring with a thiophene often alters metabolic clearance rates (CYP450 interaction) and lipophilicity (LogP).

-

Case Study: This scaffold appears in research regarding HCV NS5B polymerase inhibitors and Rho kinase (ROCK) inhibitors , where the biaryl geometry dictates binding selectivity [2].

B. Materials Science (Optoelectronics)

-

OLEDs: The compound serves as a building block for "push-pull" chromophores. The electron-rich thiophene and electron-poor pyrazine facilitate intramolecular charge transfer (ICT), essential for tuning emission wavelengths in organic light-emitting diodes [3].

-

Ligands: The N-heterocycle can coordinate with transition metals (e.g., Ir, Pt) to form cyclometalated complexes used as phosphorescent dopants.

C. Flavor Chemistry

While alkyl-pyrazines are dominant in roasted flavors (coffee, nuts), thienyl-pyrazines contribute unique sulfury, roasted, and meaty notes.

-

FEMA Status: While this compound itself is not a high-volume commodity flavor like 2-acetylpyrazine (FEMA 3126), it belongs to the class of heterocyclic sulfur-nitrogen compounds evaluated for safety as flavoring agents [4].

Caption: Functional applications of the this compound scaffold in drug design and materials.

Safety & Handling

Signal Word: Warning (Based on general SDS for thienyl-heterocycles) [1].

-

Hazard Statements:

-

Handling Protocols:

-

Wear nitrile gloves and safety goggles.

-

Handle within a chemical fume hood to avoid inhalation of dust/vapors.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.

-

References

-

TCI Chemicals. (2025). Safety Data Sheet: 2-(2-Thienyl)pyrazine. Retrieved from .

-

Ma, X., et al. (2023). "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, 28(21). Link

-

Zheng, C., et al. (2012). "2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][1,10]phenanthroline." Acta Crystallographica Section E, 68(5). Link

-

Adams, T.B., et al. (2002).[3] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451.[3] Link

-

Sigma-Aldrich. (2025). Product Specification: 2-(2-Thienyl)pyrazine (CAS 56421-72-8).[4] Link

An In-Depth Technical Guide to 2-(2-Thienyl)pyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-(2-Thienyl)pyrazine

2-(2-Thienyl)pyrazine, a heterocyclic compound featuring a pyrazine ring linked to a thiophene ring, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its formal IUPAC name is 2-(thiophen-2-yl)pyrazine . Commonly encountered synonyms include thienylpyrazine and 2-thien-2-ylpyrazine. The unique electronic properties arising from the coupling of an electron-deficient pyrazine ring with an electron-rich thiophene ring make this scaffold an intriguing target for further investigation.

This technical guide provides a comprehensive overview of 2-(2-thienyl)pyrazine, detailing its chemical identity, plausible synthetic routes based on established cross-coupling methodologies, and potential applications in drug discovery and beyond. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from well-documented chemistry of related aryl-pyrazine and thienyl-heterocycle systems to provide a robust framework for researchers.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56421-72-8 |

| Molecular Formula | C₈H₆N₂S |

| Molecular Weight | 162.21 g/mol |

| Canonical SMILES | C1=CN=C(C=N1)C2=CC=CS2 |

Note: Experimental physical and spectral data for this specific compound are not widely reported. The properties would be expected to be that of a crystalline solid, with characteristic NMR, IR, and mass spectrometry signals corresponding to its structure. Researchers synthesizing this compound would need to perform full analytical characterization.

Synthetic Methodologies: A Focus on Cross-Coupling Reactions

The synthesis of 2-(2-thienyl)pyrazine can be strategically approached through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds between aromatic systems. The two most prominent and reliable methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This method is widely favored due to the mild reaction conditions and the commercial availability and stability of many boronic acids. For the synthesis of 2-(2-thienyl)pyrazine, two primary disconnection approaches are feasible:

-

Route A: Coupling of a halopyrazine with thiophene-2-boronic acid.

-

Route B: Coupling of a halothiophene with pyrazine-2-boronic acid (or its corresponding boronate ester).

Route A is often more practical due to the ready availability of 2-chloropyrazine or 2-bromopyrazine and thiophene-2-boronic acid.

Figure 1: General workflow for the Suzuki-Miyaura synthesis of 2-(2-Thienyl)pyrazine.

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling)

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-halopyrazine (1.0 eq.), thiophene-2-boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base, for example, potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-(2-thienyl)pyrazine.

Stille Cross-Coupling

The Stille reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. The Stille reaction is known for its tolerance of a wide variety of functional groups.[1] Similar to the Suzuki coupling, two synthetic routes are apparent:

-

Route A: Coupling of a halopyrazine with 2-(tributylstannyl)thiophene.

-

Route B: Coupling of a halothiophene with 2-(tributylstannyl)pyrazine.

The choice of route will depend on the availability and ease of synthesis of the respective stannane reagent.

Figure 2: General workflow for the Stille cross-coupling synthesis of 2-(2-Thienyl)pyrazine.

Experimental Protocol (General Procedure for Stille Coupling)

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-halopyrazine (1.0 eq.) and the 2-(tributylstannyl)thiophene (1.0-1.2 eq.) in a suitable anhydrous, degassed solvent such as toluene or DMF.

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.01-0.05 eq.). In some cases, a ligand like triphenylarsine (AsPh₃) or a copper(I) iodide (CuI) co-catalyst may be beneficial.

-

Reaction: Heat the reaction mixture (typically 80-120 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture may be treated with a solution of potassium fluoride to precipitate the tin byproducts, which can then be removed by filtration. The filtrate is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

The hybridization of pyrazine and thiophene moieties creates a scaffold with a rich potential for biological activity and utility in materials science.

Medicinal Chemistry and Drug Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this core structure. They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neurological effects.[2] The pyrazine ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and other key interactions with biological targets.[3]

Thiophene rings are also considered "privileged" structures in drug discovery due to their ability to mimic phenyl rings while having different electronic properties and metabolic profiles.

The combination in 2-(2-thienyl)pyrazine could lead to novel compounds with unique structure-activity relationships. This scaffold could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

Oncology: As a core for kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: As a starting point for novel antibacterial or antiviral compounds.

-

Central Nervous System (CNS) Disorders: The lipophilicity and potential for specific receptor interactions could be explored for CNS-active agents.

Figure 3: Logical workflow for the utilization of 2-(2-Thienyl)pyrazine in a drug discovery program.

Materials Science

The electron-deficient nature of the pyrazine ring coupled with the electron-rich thiophene makes 2-(2-thienyl)pyrazine and its derivatives interesting candidates for organic electronic materials. Thiophene-based conjugated polymers are extensively studied for applications in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Organic Field-Effect Transistors (OFETs)

The incorporation of the pyrazine unit can modulate the electronic properties of these materials, such as the HOMO/LUMO energy levels and the band gap, which are critical for device performance. Further polymerization or functionalization of the 2-(2-thienyl)pyrazine core could lead to novel semiconducting polymers with tailored optoelectronic properties.

Conclusion and Future Outlook

2-(2-Thienyl)pyrazine is a structurally intriguing heterocyclic compound that sits at the intersection of well-established pyrazine and thiophene chemistry. While detailed characterization of this specific molecule is not widely available, its synthesis is highly feasible through robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Stille reactions. The proven importance of both pyrazine and thiophene scaffolds in drug discovery and materials science strongly suggests that 2-(2-thienyl)pyrazine is a valuable building block for future research. This guide provides a foundational understanding and practical framework for scientists to synthesize, characterize, and explore the potential of this promising molecule in their respective fields. Further research into its specific properties and biological activities is warranted and could unveil novel applications.

References

-

Ivanov, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440. Available at: [Link]

-

Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available at: [Link]

-

Ivanov, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7440. Available at: [Link]

-

Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Available at: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7311. Available at: [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7311. Available at: [Link]

-

Stille reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Available at: [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014). Tetrahedron Letters, 55(30), 4144-4147. Available at: [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Maleczka, R. E., Jr., & Terrell, L. R. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 69(17), 5752-5757. Available at: [Link]

-

Chen, X., & Li, F. (2012). 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][4][5]phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2943. Available at: [Link]

-

Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2011). Wiley-VCH. Available at: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics, 2(4), 415-423. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). Molecules, 19(10), 15686-15749. Available at: [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (2007). The Journal of Organic Chemistry, 72(19), 7423-7426. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

-

Heravi, M. M., Feiz, A., & Bazgir, A. (2019). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Current Organic Chemistry, 23(24), 2635-2663. Available at: [Link]

-

Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. Available at: [Link]

-

Reva, I. D., & Fausto, R. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 136-148. Available at: [Link]

-

Pyrazine. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

Sources

- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Part 1: The 2-(Thiophen-2-yl)pyrazine Core and Key Derivatives

An In-depth Technical Guide to the Chemistry and Application of 2-(Thiophen-2-yl)pyrazine and Its Derivatives

This guide serves as a technical resource for researchers, medicinal chemists, and materials scientists interested in the this compound scaffold. This privileged heterocyclic system, merging the electron-deficient nature of pyrazine with the electron-rich thiophene ring, is a cornerstone for developing novel therapeutic agents and functional materials. We will delve into the identification of these compounds via CAS numbers, explore robust synthetic methodologies with an emphasis on the underlying chemical principles, detail characterization techniques, and survey their applications.

The foundational structure, this compound, represents a significant synthon in organic chemistry. While a specific CAS number for the unsubstituted parent compound is not prominently listed in major chemical databases, its functionalized derivatives are well-documented and commercially available. These derivatives serve as the primary entry points for research and development. Below is a curated list of key derivatives, which are instrumental as either final compounds or critical intermediates.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-6-(thiophen-2-yl)pyrazine | 1484099-08-2 | C₈H₅ClN₂S | 196.66 | |

| 3-(Thiophen-2-yl)pyrazine-2-carbonitrile | 124629-55-6 | C₉H₅N₃S | 187.22 | |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Not Available | C₉H₆BrN₃OS | 284.13 | |

| 3,5-dimethyl-2-(thiophen-2-ylmethyl)pyrazine | Not Available (PubChem CID: 529876) | C₁₁H₁₂N₂S | 204.29 |

Data sourced from ChemScene, BLDpharm, and PubChem.[1][2]

Part 2: Synthetic Strategies for Thiophenyl-Pyrazine Scaffolds

The construction of the thiophenyl-pyrazine core and its analogs relies on modern synthetic methodologies. The choice of reaction is dictated by the need for efficiency, regioselectivity, and functional group tolerance, which are paramount in multistep syntheses for drug discovery.

Pillar 1: Expertise & Experience - The Rationale of Modern Catalysis

The creation of a carbon-carbon bond between two heterocyclic systems, such as thiophene and pyrazine, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid and ester building blocks.[3]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the cornerstone of the reaction. It facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forges the new C-C bond. The choice of a phosphine ligand stabilizes the palladium center and modulates its reactivity.

-

Base: A base, typically potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), is essential for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is often used. The organic solvent solubilizes the heterocyclic substrates and catalyst, while water is necessary to dissolve the inorganic base.[3][4]

Pillar 2: Trustworthiness - A Self-Validating Protocol

The following protocols describe a reliable, two-step synthesis of a diverse library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, adapted from the peer-reviewed methodology by Ali et al.[4] This approach is self-validating as its success has been demonstrated across a range of derivatives, with comprehensive characterization confirming the products.

Step 1: Synthesis of Intermediate 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3)

This step involves the formation of an amide bond, a critical linkage in many pharmaceutical compounds.

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), pyrazin-2-amine (1.0 eq.), and dry pyridine (as solvent).

-

Activation: Cool the mixture in an ice bath and slowly add titanium tetrachloride (TiCl₄, 3.0 eq.). TiCl₄ acts as a powerful Lewis acid, activating the carboxylic acid for nucleophilic attack by the amine.

-

Reaction: Seal the flask and stir the reaction mixture at 85 °C for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling, remove the pyridine by co-evaporation with toluene. Add a 1N HCl aqueous solution and extract the product into dichloromethane (DCM). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure intermediate (3).[4]

Step 2: Suzuki Cross-Coupling to Synthesize 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a-n)

-

Catalyst and Reagent Setup: To an oven-dried Schlenk flask, add the intermediate 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Tetrakis(triphenylphosphine)palladium(0) (7 mol%).

-

Solvent and Base Addition: Add 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes. Subsequently, add potassium phosphate (2.0 eq.) dissolved in water.

-

Reaction: Heat the mixture to reflux and stir for over 20 hours, monitoring by TLC.

-

Isolation and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[4]

Pillar 3: Visualization of the Synthetic Workflow

Conclusion

The this compound framework represents a versatile and valuable scaffold for both drug discovery and materials science. While the parent compound itself is not as commonly referenced as its derivatives, robust and scalable synthetic routes, particularly those employing Suzuki-Miyaura cross-coupling, provide reliable access to a vast chemical space of functionalized analogs. The detailed protocols and characterization data provided herein offer a solid foundation for researchers to build upon, enabling the exploration and development of novel compounds with tailored biological and physical properties.

References

-

Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

-

Zheng, C.-G., et al. 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f]p[1][5]henanthroline. PMC. [Link]

-

Compound 529876: Pyrazine, 2-(2-thienylmethyl)-3,5-dimethyl. Data.gov. [Link]

-

Barrio, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

-

Sihotang, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

-

Di Carlo, G., et al. (2023). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. MDPI. [Link]

-

Anderson, J. C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Aiello, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Çetin, F., & Kütük, H. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]

-

2-chloro-6-(thiophen-2-yl)pyrazine. PubChemLite. [Link]

-

2-(Benzo(b)thiophen-2-yl)pyridine. PubChem. [Link]

- A kind of thienopyrazine derivatives and preparation method thereof.

-

Pyrazines. Science of Synthesis. [Link]

-

Zhang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC. [Link]

-

Synthesis of pyrazines. Organic Chemistry Portal. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. catalog.data.gov [catalog.data.gov]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Palladium-catalyzed cross-coupling conditions for thienylpyrazines

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling Architectures for Thienylpyrazines

Executive Summary & Strategic Importance

Thienylpyrazines represent a privileged scaffold in both medicinal chemistry (e.g., kinase inhibitors) and organic electronics (e.g., OLEDs, organic photovoltaics). The fusion of the electron-deficient pyrazine core with the electron-rich thiophene moiety creates a "push-pull" electronic system essential for charge transfer applications.

However, synthesizing these systems via Palladium-catalyzed cross-coupling presents a unique "Dual-Heteroatom Challenge" :

-

Pyrazine Deactivation: The electron-deficient nature of the pyrazine ring makes the C-X bond activated for oxidative addition, but the nitrogen atoms can competitively coordinate to the Pd center, arresting the catalytic cycle.

-

Thiophene Poisoning: The sulfur atom in thiophene is a soft Lewis base that can irreversibly bind to soft Pd(II) intermediates, leading to catalyst poisoning.

This guide moves beyond generic "textbook" conditions, providing three field-validated protocols designed to bypass these specific mechanistic traps.

Mechanistic Intelligence: The Heteroaryl Trap

Standard protocols often fail because they ignore the resting state of the catalyst. In thienylpyrazine synthesis, the rate-limiting step is often Transmetallation or Reductive Elimination , not Oxidative Addition.

Diagram 1: The Heteroaryl Catalytic Cycle & Inhibition Pathways

This diagram highlights where the reaction stalls (Resting States) and how specific ligands (L) overcome this.

Caption: Figure 1. The catalytic cycle highlighting critical "Off-Cycle" inhibition pathways caused by N-coordination and S-poisoning, which must be mitigated by ligand selection.

Protocol 1: The Suzuki-Miyaura "Rapid-Fire" System

Best For: Scale-up, Green Chemistry, General Library Synthesis. The Logic: Thienylboronic acids are notoriously prone to protodeboronation (loss of the boron group) in aqueous base. This protocol uses SPhos , a bulky biaryl phosphine ligand that facilitates rapid transmetallation and creates a protective steric shell around the Pd center, preventing N/S coordination.

Materials:

-

Substrate: 2-Chloropyrazine (1.0 equiv)

-

Coupling Partner: 2-Thienylboronic acid (1.5 equiv)

-

Catalyst: SPhos Pd G2 (Precatalyst) (2.0 mol%)

-

Why? Generates active Pd(0) and SPhos ligand in a 1:1 ratio immediately upon heating.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)[1][2]

-

Why? High basicity but lower solubility in organic solvents allows for a "slow release" effect, minimizing protodeboronation compared to carbonates.

-

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add 2-Chloropyrazine (1.0 mmol, 114 mg), 2-Thienylboronic acid (1.5 mmol, 192 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, 14.4 mg).

-

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

-

Solvation: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Reaction: Place in a pre-heated block at 80°C for 2–4 hours.

-

Note: Monitor by LCMS. If protodeboronation is observed (thiophene formation), lower temp to 60°C and increase catalyst loading to 4 mol%.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.[1][2][3] Dry over Na₂SO₄ and concentrate.

Protocol 2: The Stille "Difficult Substrate" System

Best For: Sterically hindered pyrazines (e.g., 3,5-disubstituted) or highly electron-poor systems where boronic acids fail. The Logic: Stannanes are neutral and do not require base, avoiding side reactions. However, the transmetallation is slow. We use the "Copper Effect" (CuI) to scavenge free ligands and accelerate the transfer of the thienyl group.

Materials:

-

Substrate: 2-Bromopyrazine (1.0 equiv)

-

Coupling Partner: 2-(Tributylstannyl)thiophene (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[4]

-

Additive: Copper(I) Iodide (CuI) (10 mol%)

-

Why? Cu(I) transmetallates with the stannane first, forming a more reactive organocopper species that transfers to Pd.

-

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Charge: Add 2-Bromopyrazine (1.0 mmol), Pd(PPh₃)₄ (58 mg), and CuI (19 mg) to a dry Schlenk tube.

-

Inertion: Cycle Argon/Vacuum 3 times.

-

Reagent Addition: Add anhydrous Toluene (5 mL) and 2-(Tributylstannyl)thiophene (1.1 mmol) via syringe.

-

Reaction: Heat to 100°C for 12 hours.

-

Visual Cue: The reaction often turns dark brown/black as Pd(0) precipitates; this is normal near completion.

-

-

Fluoride Workup (Critical): Cool to RT. Add 5 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 mins.

-

Why? This precipitates the toxic tributyltin species as insoluble Bu₃SnF, allowing for easy filtration.

-

-

Purification: Filter the resulting solid. Extract filtrate with ether.

Protocol 3: Direct C-H Arylation (Atom Economy)

Best For: Late-stage functionalization, avoiding organometallic precursors. The Logic: Uses the acidity of the C-H bond adjacent to the sulfur in thiophene. Requires a "CMD" (Concerted Metallation-Deprotonation) mechanism.

Materials:

-

Substrate: 2-Chloropyrazine (1.0 equiv)

-

Coupling Partner: Thiophene (excess, 3.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PCy₃·HBF₄ (10 mol%) or XPhos

-

Acid/Base: Pivalic Acid (30 mol%) / K₂CO₃ (2.0 equiv)

-

Why? Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

-

Step-by-Step Methodology:

-

Charge: Combine Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic Acid in a vial.

-

Solvation: Add DMA (Dimethylacetamide) and 2-Chloropyrazine.

-

Reagent: Add Thiophene (liquid) last.

-

Reaction: Heat to 120°C for 16 hours.

-

Note: High temperature is required for C-H activation.

-

Optimization Matrix & Troubleshooting

Use this decision tree to select the correct protocol based on your specific thienylpyrazine target.

Diagram 2: Experimental Decision Matrix

Caption: Figure 2. Decision matrix for selecting the optimal cross-coupling protocol based on substrate sterics and electronics.

Data Summary Table

| Parameter | Suzuki (Protocol 1) | Stille (Protocol 2) | Direct Arylation (Protocol 3) |

| Catalyst System | SPhos Pd G2 | Pd(PPh₃)₄ + CuI | Pd(OAc)₂ + PCy₃ |

| Reaction Time | 2–4 Hours | 12–16 Hours | 16–24 Hours |

| Temp | 80°C | 100°C | 120°C |

| Atom Economy | Moderate (Boronic waste) | Low (Tin waste) | High (No pre-functionalization) |

| Key Risk | Protodeboronation | Toxicity / Purification | Regioselectivity |

References

-

Suzuki-Miyaura Coupling of Heteroaryl Chlorides

-

Stille Coupling Optimization

-

Direct C-H Arylation

- Title: Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents.

- Source: Organic Chemistry Frontiers (via OUCI)

-

URL:[Link]

-

General Cross-Coupling Guide

- Title: Palladium-Catalyzed Cross Coupling Reactions - Nobel Prize Context.

- Source: NobelPrize.org

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stille Coupling [organic-chemistry.org]

Application Note & Protocols: Stille Coupling for Pyrazine-Thiophene Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrazine-Thiophene Scaffold

The fusion of pyrazine and thiophene rings creates a heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. This structural motif is a cornerstone in the design of novel kinase inhibitors, anticancer agents, and organic electronic materials.[1][2][3] The electron-deficient nature of the pyrazine ring paired with the electron-rich thiophene core imparts unique electronic and biological properties.

Among the array of cross-coupling reactions available to synthetic chemists, the palladium-catalyzed Stille coupling stands out as a particularly robust and versatile method for forging the critical C-C bond between these two heterocycles.[4] Its prominence stems from several key advantages: the organotin (stannane) reagents are generally stable to air and moisture, and the reaction conditions tolerate a vast range of functional groups, minimizing the need for cumbersome protection-deprotection strategies.[5][6][7] This application note provides an in-depth guide to the mechanism, optimization, and practical execution of the Stille coupling for pyrazine-thiophene bond formation, grounded in field-proven insights.

The Catalytic Heart of the Reaction: Mechanism of the Stille Coupling

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three fundamental steps, orchestrated by a palladium(0) catalyst.[8][9]

-

Oxidative Addition: The cycle initiates when the active 14-electron Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., a halopyrazine). This forms a 16-electron square planar Pd(II) intermediate.[5][6][7] Although the initial product is a cis-complex, it often rapidly isomerizes to the more stable trans-isomer.[7][10]

-

Transmetalation: This is frequently the rate-determining step of the cycle. The organostannane (e.g., a thienylstannane) exchanges its organic group with the halide on the palladium center.[5][7][11] The exact mechanism can vary, but it often involves an associative pathway where the stannane coordinates to the palladium complex before the group transfer occurs.[7]

-

Reductive Elimination: In the final step, the two organic partners—the pyrazine and thiophene moieties—are coupled together and expelled from the palladium coordination sphere, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Stille coupling hinges on the judicious selection of several key components. For challenging substrates like electron-deficient pyrazines, careful optimization is not just beneficial—it is essential.

-

Palladium Catalyst & Ligands:

-

Catalyst Source: While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common, Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂ are also widely used.[6][8] Pd(II) sources are reduced in situ to the active Pd(0) species. Catalyst loading typically ranges from 1-5 mol%, though modern systems can operate at much lower levels.[12]

-

Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Standard phosphine ligands like triphenylphosphine (PPh₃) are effective, but electron-rich and bulky ligands can accelerate the reaction, particularly the oxidative addition step.[11] For pyrazines, where the ring nitrogens can coordinate to and inhibit the palladium catalyst, the choice of ligand is critical to maintain catalytic activity.[13]

-

-

Coupling Partners:

-

Electrophile Reactivity: The reactivity of the leaving group on the pyrazine or thiophene ring follows the expected trend for cross-coupling: I > Br > OTf >> Cl.[6][13] Chloropyrazines are notoriously less reactive and often require more active catalyst systems or harsher conditions to achieve good yields.[13]

-

Organostannane Transfer Group: The rate of group transfer from tin is highly dependent on the nature of the organic moiety: Alkynyl > Alkenyl > Aryl > Allyl > Benzyl >> Alkyl.[7] This predictable reactivity allows for selective couplings. Tributylstannyl reagents are most common due to a good balance of reactivity and handling, though the corresponding trimethylstannyl compounds are more reactive but also significantly more toxic.[7]

-

-

Additives for Enhanced Performance:

-

Copper(I) Co-catalysis: For sluggish reactions, the addition of a copper(I) salt, such as CuI or copper(I) thiophene-2-carboxylate (CuTC), can dramatically increase the rate.[4][11] This effect is attributed to the copper salt acting as a scavenger for dissociated phosphine ligands that can inhibit the catalyst, and potentially facilitating the transmetalation step.[11][14] This strategy has proven indispensable for difficult couplings involving heterocyclic systems.[14]

-

Table 1: Parameter Effects on a Model Pyrazine-Thiophene Coupling

| Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Representative Yield | Causality & Insights |

| Pd(PPh₃)₄ (3%) | (Internal) | None | Toluene | 110 | Good | Standard, reliable conditions for reactive substrates (iodides, bromides). |

| Pd₂(dba)₃ (2%) | AsPh₃ | None | THF | 80 | Moderate-Good | Triphenylarsine can sometimes offer better performance than PPh₃.[4] |

| Pd(OAc)₂ (2%) | PPh₃ | None | DMF | 100 | Moderate | Pd(II) precatalyst requires in-situ reduction. DMF is a polar aprotic solvent that can aid solubility and rate. |

| PdCl₂(PPh₃)₂ (3%) | (Internal) | CuI (10%) | THF/NMP | 120 | Excellent | The CuI co-catalyst is crucial for activating less reactive partners or overcoming catalyst inhibition, leading to higher yields.[4][14] |

| Pd(PPh₃)₄ (5%) | (Internal) | None | Toluene | 80 | Low-Moderate | Insufficient thermal energy for less reactive substrates (e.g., chlorides) to undergo oxidative addition efficiently. |

Detailed Experimental Protocols

Safety First: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Palladium catalysts can be pyrophoric.[3] All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of 2-(Thiophen-2-yl)pyrazine

Reaction: 2-Chloropyrazine + 2-(Tributylstannyl)thiophene → this compound

Materials & Reagents:

-

2-Chloropyrazine (1.0 mmol, 1.0 eq)

-

2-(Tributylstannyl)thiophene (1.1 mmol, 1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Anhydrous, degassed toluene (10 mL)

-

Saturated aqueous potassium fluoride (KF) solution

-

Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-chloropyrazine, followed by anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture until the solids dissolve.

-

Stannane Addition: Add 2-(tributylstannyl)thiophene via syringe.

-

Execution: Heat the reaction mixture to 110 °C with vigorous stirring. The causality here is that sufficient thermal energy is required to drive the oxidative addition of the less reactive chloropyrazine.[13]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

-

Tin Removal (Crucial Step): Wash the organic layer with a saturated aqueous solution of KF (2 x 20 mL) and stir vigorously for 30-60 minutes each time. This step is critical as fluoride ions react with the tributyltin byproducts to form insoluble, easily filterable solids or water-soluble species.[8]

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography to yield the pure this compound.

Protocol 2: Synthesis of 2-Bromo-5-(pyrazin-2-yl)thiophene

Reaction: 2-(Tributylstannyl)pyrazine + 2,5-Dibromothiophene → 2-Bromo-5-(pyrazin-2-yl)thiophene

Materials & Reagents:

-

2-(Tributylstannyl)pyrazine (1.0 mmol, 1.0 eq)

-

2,5-Dibromothiophene (1.5 mmol, 1.5 eq)

-

Dichloro-bis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

-

Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) (8 mL)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,5-dibromothiophene, PdCl₂(PPh₃)₂, and CuI.

-

Reagent Addition: Add anhydrous, degassed NMP (8 mL) followed by 2-(tributylstannyl)pyrazine via syringe. The use of a slight excess of the dihalide ensures the stannane is fully consumed.

-

Catalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The CuI co-catalyst is added to accelerate the transmetalation, which can be slow with electron-deficient pyrazine stannanes.[4][14]

-

Execution: Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS (typically 6-12 hours).

-

Workup & Purification: Follow the same workup and purification steps as described in Protocol 1, including the crucial KF wash to remove tin byproducts.[8]

Experimental Workflow & Troubleshooting

General Experimental Workflow

Caption: A typical workflow for Stille coupling synthesis and purification.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidation).2. Low reactivity of halide (esp. chlorides).3. Catalyst inhibition by pyrazine nitrogen. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a more reactive halide (Br or I) if possible. For chlorides, use a more active catalyst system (e.g., with bulky, electron-rich ligands) and higher temperatures.[13]3. Add a Cu(I) co-catalyst (CuI, CuTC) to facilitate transmetalation.[14] |

| Stannane Homocoupling | The organostannane reagent couples with itself. | This can sometimes be suppressed by altering the order of reagent addition. Try mixing the halo-pyrazine and the palladium catalyst before introducing the stannane.[4] |

| Product Contaminated with Tin | Tributyltin or trimethyltin byproducts are notoriously difficult to remove by chromatography alone due to their greasy nature. | Do not skip the aqueous KF wash during workup; it is the most effective method for removing tin residues.[8] Alternatively, filter the crude product through a silica plug treated with triethylamine.[8] |

| Decomposition of Starting Material | Reaction temperature is too high for sensitive functional groups. | Screen lower boiling point solvents (e.g., THF, Dioxane) and more active catalyst systems that operate at lower temperatures. |

Conclusion

The Stille coupling is a powerful and highly reliable method for the synthesis of pyrazine-thiophene derivatives. Its broad functional group tolerance and the stability of its organometallic reagents make it a preferred tool in both academic and industrial settings.[4][15] By understanding the underlying mechanism and the role of each reaction parameter, researchers can effectively troubleshoot and optimize conditions to access these valuable heterocyclic scaffolds for a new generation of pharmaceuticals and advanced materials.

References

-

Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493–3513. [Link]

-

OpenOChem Learn. Stille Coupling. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Organic Synthesis. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in catalytic cross-coupling reactions: a personal account. Nature, 509(7500), 299–309. [Link]

-

Chemical Communications. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]

-

PubMed. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Weires, A. G., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics, 11(5), 188. [Link]

-

Alonso Doval, D., et al. (2016). Design and Synthesis of Mixed Oligomers with Thiophenes, Dithienothiophene S,S-Dioxides, Thieno[6][15]pyrazines and 2,1,3-Benzothiadiazoles: Flipper Screening for Mechanosensitive Systems. Angewandte Chemie International Edition, 55(4), 1436-1440. [Link]

-

Myers, A. G. (2011). The Stille Reaction. Chem 115 Lecture Notes. [Link]

-

Request PDF. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

-

Al-Warhi, T., et al. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers. [Link]

-

Le-He, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1902–1926. [Link]

-

Journal of the American Chemical Society. (1999). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

-

Hameed, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 386. [Link]

-

Roman, G. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Revue Roumaine de Chimie, 60(1), 63-71. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uwindsor.ca [uwindsor.ca]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin [mdpi.com]

- 15. Organotin Reagents [sigmaaldrich.com]

Application Note: Flavor and Fragrance Applications of Thienylpyrazine Derivatives

Part 1: Executive Summary & Core Directive

The Thienylpyrazine Advantage: Thienylpyrazines represent a specialized class of high-impact aroma chemicals where a pyrazine ring is coupled with a thiophene moiety. Unlike standard alkylpyrazines (nutty/roasted), the introduction of the sulfur-containing thiophene ring shifts the sensory profile toward savory, meaty, and deep-roasted nuances .

This guide provides an autonomous, technical framework for the utilization of 2-(2-thienyl)pyrazine (FEMA 3323) and its derivatives. These molecules are potent "character impact compounds" essential for authentic meat, coffee, and toasted grain profiles.

Key Application Scope:

-

Flavor: Maillard-type modulation (Beef, Pork, Chicken), Coffee, Cocoa, Popcorn, Sesame.

-

Fragrance: Gourmand accords, roasted nut bases, exotic woody/earthy top notes.

Part 2: Material Science & Chemistry

Structural & Sensory Logic (SAR)

The potency of thienylpyrazines stems from the synergistic electron distribution between the nitrogen-rich pyrazine ring and the sulfur-rich thiophene ring.

-

Pyrazine Ring: Provides the "roasted/nutty" scaffold.

-

Thiophene Ring: Introduces "sulfurous/meaty" depth, lowering the odor detection threshold (ODT) significantly compared to simple alkylpyrazines.

Table 1: Comparative Sensory Profile

| Compound | FEMA No.[1][2] | Odor Threshold (Water) | Primary Descriptors | Secondary Nuances |

| 2-(2-Thienyl)pyrazine | 3323 | ~1-5 ppb* | Roasted, Meaty, Popcorn | Earthy, Green, Nutty |

| 2-Methyl-3-(2-thienyl)pyrazine | N/A | < 1 ppb | Grilled Beef, Onion-like | Burnt, Metallic (at high conc.) |

| 2,3,5-Trimethylpyrazine | 3244 | 400 ppb | Earthy, Potato, Cocoa | Musty |

*Note: Thresholds are matrix-dependent. Thienyl derivatives generally exhibit 10-100x higher potency than their alkyl counterparts.

Physical Properties & Stability[3]

-

Appearance: Generally yellow to orange crystalline solids or liquids.

-

Solubility: Lipophilic. Soluble in Ethanol, Propylene Glycol (PG), Triacetin, and Vegetable Oils. Poorly soluble in water.

-

Stability:

-

Thermal: Highly stable (survives baking/retort temperatures >120°C).

-

pH: Stable in neutral to slightly acidic media (pH 4-7).

-

Oxidation: The thiophene ring is susceptible to oxidation over long periods; store under nitrogen or argon.

-

Part 3: Experimental Protocols

Protocol A: Preparation of Standard Stock Solutions

Rationale: Due to the extreme potency (ppb detection levels), pure thienylpyrazines should never be smelled directly or dosed gravimetrically into final applications. A serial dilution protocol is mandatory to prevent sensory fatigue and inaccurate dosing.

Materials:

-

2-(2-Thienyl)pyrazine (Pure, >98%)

-

Solvent: Food-grade Ethanol (95%) or Propylene Glycol (PG).

-

Glassware: Amber borosilicate vials (to prevent light degradation).

Workflow:

-

Primary Stock (1%): Weigh 0.10 g of 2-(2-thienyl)pyrazine into a 10 mL volumetric flask. Fill to volume with Ethanol. Sonicate for 5 mins to ensure complete dissolution.

-

Working Stock (0.1%): Pipette 1 mL of Primary Stock into a fresh 10 mL flask. Fill to volume with Ethanol.

-

Sensory Stock (0.01% - Optional): For delicate applications (e.g., dairy), dilute further to 100 ppm.

Storage: Store Primary Stock at 4°C. Shelf life: 6 months.

Protocol B: Application Dosing (Flavor Modulation)

Objective: To enhance a "Roast Beef" vegan analog flavor using 2-(2-thienyl)pyrazine.

Base Matrix: Hydrolyzed Vegetable Protein (HVP) broth (0.5% salt).

Step-by-Step:

-

Control: 100 mL HVP broth (No modulation).

-

Test A (Low): Add 5 µL of 0.1% Working Stock to 100 mL broth.

-

Final Concentration: 0.05 ppm (50 ppb).

-

Expected Effect: Increased "brown" note, slight nuttiness.

-

-

Test B (Medium): Add 20 µL of 0.1% Working Stock to 100 mL broth.

-

Final Concentration: 0.2 ppm (200 ppb).

-

Expected Effect: Distinct roasted meat, grilled fat character.

-

-

Test C (High - Caution): Add 100 µL of 0.1% Working Stock .

-

Final Concentration: 1.0 ppm.

-

Risk: Likely to exhibit "burnt popcorn" or "phenolic" off-notes.

-

Evaluation Method: Triangle Test (ISO 4120) followed by Descriptive Analysis (QDA) focusing on attributes: Roasted, Meaty, Burnt, Earthy.

Protocol C: Analytical Quantification (GC-MS)

Rationale: Because these compounds exist at trace levels, standard Scan mode is often insufficient. Selected Ion Monitoring (SIM) is required.

Instrument: GC-MS (e.g., Agilent 7890/5977). Column: DB-WAX or ZB-WAX (Polar column preferred to separate pyrazines from lipid matrix).

Parameters:

-

Inlet: 240°C, Splitless.

-

Oven: 50°C (hold 2 min)

5°C/min -

SIM Ions (Target):

-

2-(2-Thienyl)pyrazine: Target m/z 162 (Molecular Ion), Qualifiers 108, 135 .

-

-

Internal Standard: 2-Methyl-3-methoxypyrazine (if not naturally present) or d3-labeled analogs.

Part 4: Visualization & Logic Mapping

Diagram 1: Synthesis & Formation Logic

This diagram illustrates the chemical causality: from Maillard precursors to the final thienylpyrazine structure.

Caption: Figure 1. Formation pathway of thienylpyrazines via Maillard reaction precursors or chemical condensation.

Diagram 2: Sensory Evaluation Workflow

A self-validating loop for determining the optimal dosage in product development.

Caption: Figure 2. Iterative sensory workflow for optimizing high-impact aroma chemicals in food matrices.

Part 5: References & Regulatory Grounding

Regulatory Status:

-

FEMA GRAS: 2-(2-Thienyl)pyrazine is listed as FEMA 3323.

-

EU Flavis: No. 14.026.

-

Safety: Approved for use in food at ppm levels.[2] Non-genotoxic under conditions of intended use.

References:

-

FEMA Expert Panel. (2002).[3] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients.[2][3][4] Food and Chemical Toxicology.[3][4]

-

Leffingwell & Associates. (2023). Odor Detection Thresholds in Water & Air. (Data on Pyrazine thresholds).

-

Mortzfeld, F. B., et al. (2020).[5][6] Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.[6][7] Biotechnology Journal.[8][5]

-

Adams, T. B., et al. (2002).[2][3][4] The FEMA GRAS assessment of pyrazine derivatives.[2][3][4] Food and Chemical Toxicology, 40(4), 429-451. (Foundational safety assessment).

Disclaimer: This application note is for research and development purposes. Always consult current local regulations (FDA, EFSA, JECFA) before commercializing food products containing high-potency aroma chemicals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 4. femaflavor.org [femaflavor.org]

- 5. d-nb.info [d-nb.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 2-(Thiophen-2-yl)pyrazine as a Key Intermediate in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Convergence of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1] Protein kinases, as central regulators of cellular signaling pathways, represent a validated and target-rich environment for therapeutic intervention.[2] The design of small molecule inhibitors often leverages "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to specific protein families. The pyrazine ring is one such scaffold, prized for its role as a hydrogen bond acceptor and its presence in numerous FDA-approved drugs.[3] Similarly, the thiophene ring is a versatile bioisostere for phenyl groups, offering modulated metabolic stability and unique electronic properties that can enhance binding affinity.[4]

The strategic combination of these two moieties into the hybrid structure, 2-(Thiophen-2-yl)pyrazine , creates a valuable and versatile intermediate for the synthesis of a new generation of kinase inhibitors. This application note provides a comprehensive guide for researchers, detailing the synthesis, purification, and characterization of this key building block. Furthermore, it presents a detailed protocol for the application of this compound in the synthesis of a thieno[3,2-b]pyridine-based Src kinase inhibitor, a class of compounds with significant therapeutic potential.[5]

Part 1: Synthesis and Characterization of this compound

The most efficient and widely applicable methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. Both Stille and Suzuki-Miyaura couplings offer reliable routes, each with distinct advantages and considerations. The Suzuki coupling is generally preferred due to the lower toxicity of boronic acid reagents compared to organostannanes.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of 2-chloropyrazine with thiophene-2-boronic acid. The selection of a suitable palladium catalyst and ligand is crucial for achieving high yields, with phosphine-based ligands often demonstrating superior performance in the coupling of heteroaryl chlorides.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials and Equipment:

-

2-Chloropyrazine

-

Thiophene-2-boronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of K₂CO₃ (3.0 eq). The solvent ratio of toluene to water should be approximately 4:1.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrazine) is consumed (typically 12-18 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | 61-65 °C (for the analogous 2-(2-thienyl)pyridine)[6] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.8 (s, 1H), ~8.5 (d, 1H), ~8.4 (d, 1H), ~7.8 (d, 1H), ~7.4 (d, 1H), ~7.1 (t, 1H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~151, ~145, ~143, ~142, ~141, ~129, ~128, ~127. |

| Mass Spectrometry (ESI) | [M+H]⁺ calculated for C₈H₆N₂S: 163.03; found: 163.03 |

Note: The NMR data are predicted based on spectral data of closely related analogs such as 2-methylpyrazine and other substituted pyrazines and thiophenes.[7][8][9][10] Researchers should confirm these values with their own experimental data.

Part 2: Application in Kinase Inhibitor Synthesis

The synthesized this compound is a versatile precursor for constructing more complex heterocyclic systems, such as the thieno[3,2-b]pyridine scaffold, which is a core component of several potent kinase inhibitors, including Src family kinase inhibitors.[5]

Protocol 2: Synthesis of a 7-Amino-2-(thiophen-2-yl)thieno[3,2-b]pyridine-6-carbonitrile Derivative

This protocol outlines a multi-step synthesis starting from this compound to construct a substituted thieno[3,2-b]pyridine, a key scaffold for Src kinase inhibitors.

Overall Synthetic Workflow:

Caption: Multi-step synthesis of a thieno[3,2-b]pyridine kinase inhibitor scaffold.

Step 2a: N-Oxidation of this compound

-

Rationale: Activation of the pyrazine ring towards nucleophilic substitution is achieved by N-oxidation.

-

Procedure: Dissolve this compound in glacial acetic acid. Add hydrogen peroxide (30% solution) dropwise at room temperature. Heat the mixture at 70-80 °C for several hours, monitoring by TLC. After completion, carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry and concentrate to obtain the pyrazine-N-oxide derivative.

Step 2b: Cyanation of the Pyrazine-N-oxide

-

Rationale: Introduction of a cyano group, which is a key functional group in the target kinase inhibitor scaffold, is accomplished via Reissert-Henze type reaction.

-

Procedure: Treat the N-oxide intermediate with trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride in a suitable aprotic solvent like dichloromethane at room temperature. The reaction typically proceeds to completion within a few hours. Quench the reaction with an aqueous sodium bicarbonate solution, extract the product, and purify by column chromatography.

Step 2c: Gewald Aminothiophene Synthesis

-

Rationale: This powerful one-pot reaction constructs the fused thiophene ring with a crucial amino group at the 7-position.

-

Procedure: To a solution of the 2-cyano-3-(thiophen-2-yl)pyrazine intermediate in ethanol, add elemental sulfur and malononitrile. Add a catalytic amount of a base such as morpholine or triethylamine. Heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the product. Cool the mixture, filter the solid, wash with cold ethanol, and dry to obtain the 7-amino-2-(thiophen-2-yl)thieno[3,2-b]pyridine-6-carbonitrile derivative.

This thieno[3,2-b]pyridine core can then be further functionalized, for example, by N-arylation of the 7-amino group, to yield potent Src kinase inhibitors.[5]

Conclusion and Future Perspectives

The this compound scaffold represents a strategically important building block in the rational design of kinase inhibitors. Its synthesis via robust and scalable cross-coupling methodologies allows for its ready availability to the medicinal chemistry community. The protocols outlined in this application note provide a practical guide for the synthesis and subsequent elaboration of this intermediate into more complex and biologically active molecules. The convergence of the favorable properties of both pyrazine and thiophene within this single intermediate underscores its potential for the development of next-generation therapeutics targeting a wide range of kinases implicated in human disease.

References

- Zhao, L., Zhang, Y., Dai, C., Guzi, T., Wiswell, D., Seghezzi, W., Parry, D., Fischmann, T., & Siddiqui, M. A. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7216-7221.

- Chen, Y., Zhu, Q., Wang, H., Yu, Y., Chen, W., & Zhang, G. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

- Al-Warhi, T., Al-Mahmoudy, A. M., El-Sayed, M. A., & El-Gazzar, A. R. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 3845.

- Al-Jibouri, M. N. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Egyptian Journal of Chemistry.

- Wang, J., et al. (2013). Synthesis, Characterization, and Electropolymerization of Extended Fused-Ring Thieno[3,4-b]pyrazine-Based Terthienyls. Molecules, 18(6), 7139-7154.

-

PubChem. (n.d.). 2-(2'-Thienyl)pyridine. Retrieved from [Link]

- Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), 3891-3902.

- Zhang, X., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Molecular Diversity.

- Wang, J., et al. (2013). Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials. The Journal of Organic Chemistry, 78(12), 6036-6045.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- Yildirim, S., & Kucuk, M. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives.

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- Al-Warhi, T., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.

- Al-Jibouri, M. N. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Egyptian Journal of Chemistry.

-

ResearchGate. (n.d.). 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. Retrieved from [Link]

- Das, J., et al. (2007). Discovery of thienopyridines as Src-family selective Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1249-1253.

-

Zhang, M., et al. (2012). 2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][11][12]phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1443.

- El-Faham, A., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Medicinal Chemistry.

- Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

- Lastov, A. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1513.

- Houben-Weyl. (n.d.). 6.2.2. Pyrazines. Thieme.

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2024).

- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364-1368.

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]